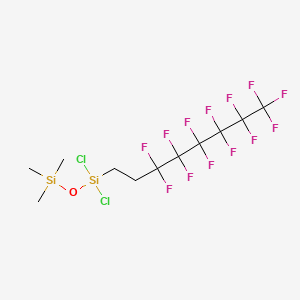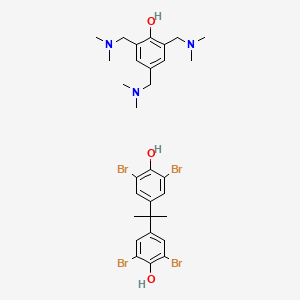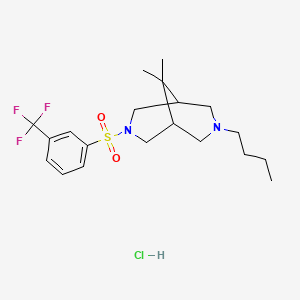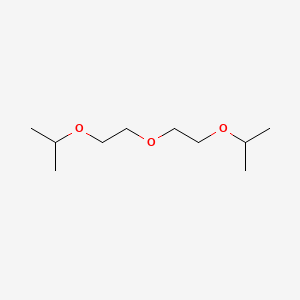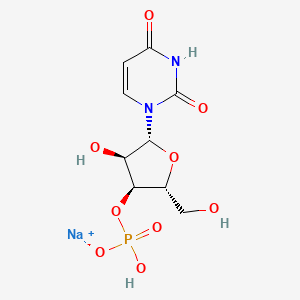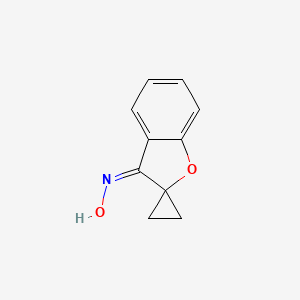
Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, oxime, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Oximspiro(benzofuran-2(3H),1’-cyclopropan)-3-one is a unique chemical compound characterized by its spirocyclic structure, which includes a benzofuran moiety and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Oximspiro(benzofuran-2(3H),1’-cyclopropan)-3-one typically involves a [3+2] cyclization reaction. One efficient method involves the use of a catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence. This method employs a catalysis system of copper(II) and bisoxazoline (Cu(II)/BOX) to construct the spirocyclic structure with high stereoselectivity .
Industrial Production Methods
Industrial production of (Z)-Oximspiro(benzofuran-2(3H),1’-cyclopropan)-3-one can be achieved through scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-Oximspiro(benzofuran-2(3H),1’-cyclopropan)-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
(Z)-Oximspiro(benzofuran-2(3H),1’-cyclopropan)-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-Oximspiro(benzofuran-2(3H),1’-cyclopropan)-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Spirodesertol A and B: These compounds also feature spirocyclic structures with benzofuran moieties but differ in their specific substituents and biological activities.
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic framework but differ in their ring sizes and functional groups.
Uniqueness
(Z)-Oximspiro(benzofuran-2(3H),1’-cyclopropan)-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
95449-81-3 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(NZ)-N-spiro[1-benzofuran-2,1'-cyclopropane]-3-ylidenehydroxylamine |
InChI |
InChI=1S/C10H9NO2/c12-11-9-7-3-1-2-4-8(7)13-10(9)5-6-10/h1-4,12H,5-6H2/b11-9- |
InChI Key |
CJZBGIUXVDPQMZ-LUAWRHEFSA-N |
Isomeric SMILES |
C1CC12/C(=N\O)/C3=CC=CC=C3O2 |
Canonical SMILES |
C1CC12C(=NO)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


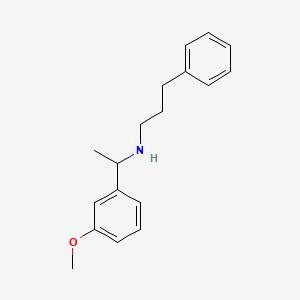

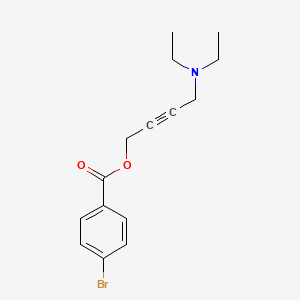
![9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12698668.png)
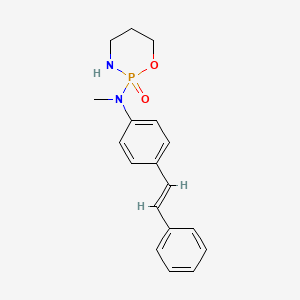
![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)

